4-溴-9H-咔唑

描述

4-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . It is a useful research chemical and a photoelectric material intermediate, often used in the synthesis of OLED materials .

Synthesis Analysis

The synthesis of 4-Bromo-9H-carbazole involves several steps . Under nitrogen protection, m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide are added into a reaction flask . The mixture is then heated to 130°C and stirred for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is extracted with water and ethyl acetate, and the organic layer is desolvated to obtain the crude product . This crude product is then crystallized in ethanol to obtain 4-Bromo-9H-carbazole .

Molecular Structure Analysis

The carbazole ring system of 4-Bromo-9H-carbazole is essentially planar . It contains a total of 24 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .

Chemical Reactions Analysis

Carbazole and its derivatives, including 4-Bromo-9H-carbazole, are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Physical And Chemical Properties Analysis

4-Bromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 246.11 . The carbazole ring system is essentially planar, with an r.m.s. deviation of 0.024A for the non-H atoms .

科学研究应用

光电器件

4-溴-9H-咔唑: 是一种在光电器件开发中具有重要意义的化合物,因为它具有优异的电化学性质和形态稳定性 。它的衍生物被用于纳米器件、可充电电池和电化学晶体管。 咔唑部分电聚合形成具有低带隙能的聚合物的能力使其适用于创建具有扩展共轭长度的材料,这对于光电应用至关重要 .

光伏

在光伏领域,4-溴-9H-咔唑衍生物用作太阳能电池的组成部分。它们良好的环境稳定性和光电导率使其在太阳能转换中具有优势。 这些衍生物可以通过合成和功能化来提高太阳能电池的效率,方法是增强光吸收和电荷传输 .

生物传感器

包括4-溴-9H-咔唑在内的咔唑衍生物用于生物传感器的创建。 它们强烈的荧光和高空穴传输能力允许开发灵敏和选择性传感器,可以高精度地检测生物分子或化学物质 .

腐蚀抑制

4-溴-9H-咔唑的化学稳定性使其成为腐蚀抑制应用的合适候选者。 它可以掺入涂层或材料中,以保护金属和合金免受腐蚀,从而延长其使用寿命并保持其结构完整性 .

电致发光材料

4-溴-9H-咔唑: 是合成电致发光材料的关键中间体。这些材料对于开发发光二极管 (LED) 和有机发光二极管 (OLED) 至关重要。 咔唑核心为材料提供了较低的带隙和强烈的荧光,这有利于创建明亮高效的照明解决方案 .

医药应用

虽然搜索结果中没有直接提及,但4-溴-9H-咔唑与其他咔唑衍生物的结构相似性表明其在医药应用中的潜力。咔唑化合物因其治疗特性而被探索,包括抗肿瘤、抗菌和抗炎活性。 4-溴-9H-咔唑中的溴原子可以用于进一步的功能化,从而导致开发具有增强功效的新药 .

作用机制

Target of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Mode of Action

The mode of action of 4-bromo-9H-carbazole is primarily through its interaction with these targets. The carbazole ring system is essentially planar , which allows it to interact effectively with its targets

Biochemical Pathways

Carbazole-based compounds are known to be involved in a variety of applications, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .

Result of Action

Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

The action of 4-bromo-9H-carbazole can be influenced by various environmental factors. For instance, its photophysical properties are known to be affected by the electronic environment of the carborane cage . Furthermore, its quantum yields and radiative decay constants in the film state were found to be gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

安全和危害

4-Bromo-9H-carbazole is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

未来方向

Carbazole-based compounds, including 4-Bromo-9H-carbazole, are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, they offer a promising avenue for investigating various fields, including organic electronics, optoelectronics, and medicinal chemistry.

生化分析

Biochemical Properties

Carbazole-based compounds have been known to exhibit intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap .

Cellular Effects

Carbazole-based compounds have been used in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties .

Molecular Mechanism

Carbazole-based compounds are known to exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Temporal Effects in Laboratory Settings

Carbazole-based compounds are known for their excellent morphological stability .

Metabolic Pathways

Carbazole-based compounds are known for their intriguing properties, including the natural functionalizing ability of the nitrogen atom .

Transport and Distribution

Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their transport and distribution .

Subcellular Localization

Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their subcellular localization .

属性

IUPAC Name |

4-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHFGQCHKNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3652-89-9 | |

| Record name | 4-Bromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

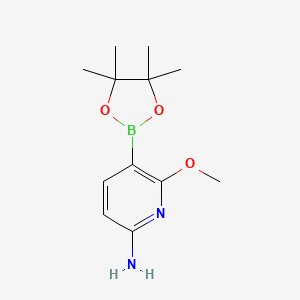

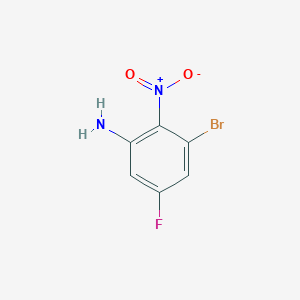

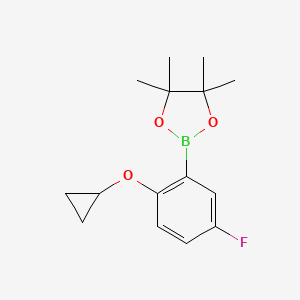

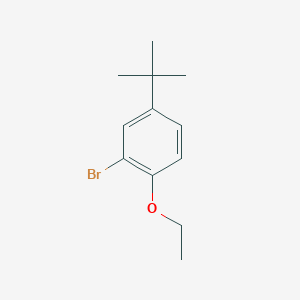

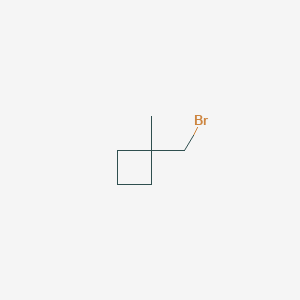

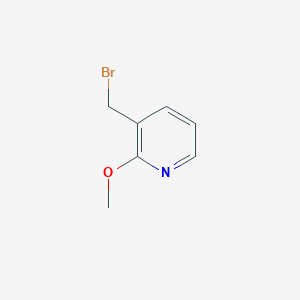

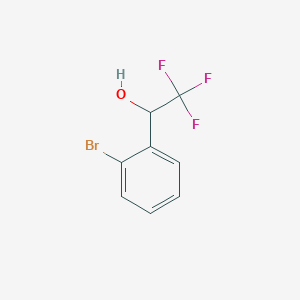

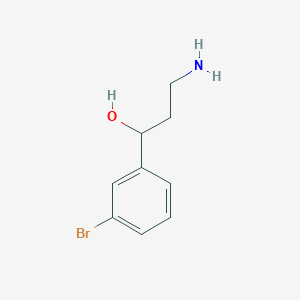

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)